REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]([CH3:14])[C:11]([OH:13])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH2:15][CH2:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.O>CN(C=O)C>[C:16]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH:22][C:11](=[O:13])[CH:10]([CH3:14])[CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[CH:19][CH:18]=1)#[N:15] |f:2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(C(=O)O)C
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
486 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
TEA
|
Quantity
|
0.411 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 20 to 67% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(CNC(C(CNC(OC(C)(C)C)=O)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.696 mmol | |
AMOUNT: MASS | 221 mg | |
YIELD: PERCENTYIELD | 70.8% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |